Ticlopidine hydrochloride
Overview
Description
Synthesis Analysis
Ticlopidine hydrochloride synthesis involves a complex chemical process aiming to produce a compound with potent antiplatelet aggregation properties. The development of efficient approaches for synthesizing ticlopidine is crucial due to its significant role in treating various diseases. A promising novel five-step synthetic approach has been developed, providing ticlopidine in 60% overall yield from thiophene, a readily available starting material. This methodology offers advantages such as applicability for large-scale synthesis, simple work-up procedures, and the use of inexpensive reagents (Faisal et al., 2020).
Molecular Structure Analysis
The molecular structure of ticlopidine hydrochloride has been characterized by identifying its polymorphs. A new polymorph of ticlopidine hydrochloride was discovered, differing from the known triclinic phase by crystallizing in the monoclinic space group P21/c. This finding reveals the compound's ability to form different supramolecular architectures, attributed mainly to a rotation on the bridging bond between the thienopyridine and o-chlorobenzyl moieties, leading to various patterns of weak intermolecular contacts (Martins et al., 2011).
Chemical Reactions and Properties
Ticlopidine undergoes several chemical reactions, including N-dealkylation, N-oxidation, and oxidation of the thiophene ring, indicating its complex metabolic pathway. It shares structural features with cyclic tertiary amines, undergoing a 4-electron oxidation to thienopyridinium metabolites via intermediate products. These reactions highlight ticlopidine's chemical versatility and its potential to form various metabolites, some of which may contribute to its pharmacological activity (Dalvie & O’Connell, 2004).
Physical Properties Analysis
The physical properties of ticlopidine hydrochloride, such as solubility, melting point, and crystal structure, are essential for its formulation and manufacturing processes. While specific detailed analyses of these properties are scarce, the identification of different polymorphic forms suggests variations in physical properties that could affect the drug's bioavailability and stability.
Chemical Properties Analysis
The interaction of ticlopidine with serum albumins, including human serum albumin (HSA) and bovine serum albumin (BSA), has been studied to understand its pharmacokinetic properties better. These interactions involve quenching of HSA and BSA fluorescence through a static manner, indicating high affinity and suggesting the role of hydrogen bonding and/or van der Waals forces in stabilizing the complexes. Such studies are crucial for assessing ticlopidine's distribution and efficacy in the biological system (Khatun, Riyazuddeen, & Rabbani, 2019).
Safety And Hazards
Ticlopidine can cause life-threatening hematological adverse reactions, including neutropenia/agranulocytosis, thrombotic thrombocytopenic purpura (TTP) and aplastic anemia . During the first 3 months of treatment, patients receiving Ticlopidine must, therefore, be hematologically and clinically monitored for evidence of neutropenia or TTP . If any such evidence is seen, Ticlopidine should be immediately discontinued .
properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKNGOHFNXIVOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202141 | |
Record name | Ticlopidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49732007 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ticlopidine hydrochloride | |
CAS RN |
53885-35-1 | |
Record name | Ticlopidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53885-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ticlopidine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TICLOPIDINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ticlopidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(o-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TICLOPIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1L4914FMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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